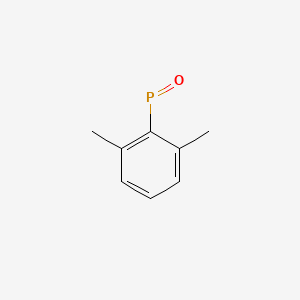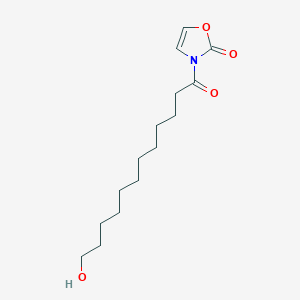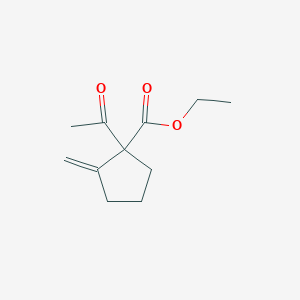
Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with an ethyl ester, an acetyl group, and a methylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including acetylation and methylenation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as distillation and chromatography is common in industrial production.
化学反应分析
Types of Reactions
Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester and acetyl groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in their substituents.
Ethyl esters: Similar compounds include ethyl acetate and ethyl propionate, which have simpler structures.
Acetylated compounds: Examples include acetylacetone and acetylsalicylic acid, which have different functional groups attached to the acetyl moiety.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
88459-73-8 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC 名称 |
ethyl 1-acetyl-2-methylidenecyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-4-14-10(13)11(9(3)12)7-5-6-8(11)2/h2,4-7H2,1,3H3 |
InChI 键 |
BSIMMHFRBLGIMP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCC1=C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)

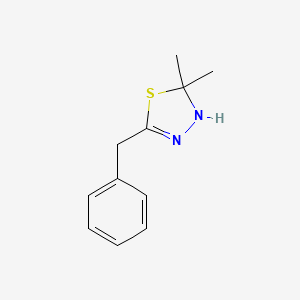
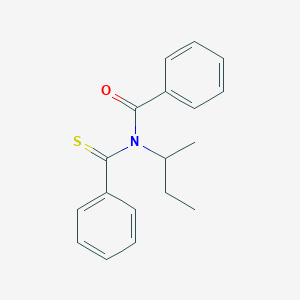
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)
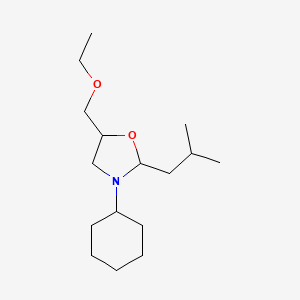
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)
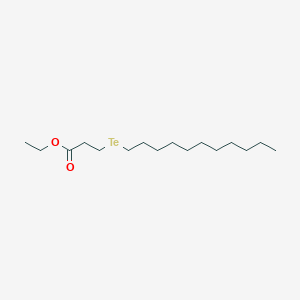

![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
